molecular formula C13H16O3 B3061203 (S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid CAS No. 64471-43-8

(S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid

Cat. No.: B3061203
CAS No.: 64471-43-8
M. Wt: 220.26 g/mol
InChI Key: WFLUEQCOAQCQLP-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of a cyclopentyl group, a hydroxy group, and a phenyl group attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and benzaldehyde as the primary starting materials.

    Aldol Condensation: Cyclopentanone undergoes an aldol condensation with benzaldehyde in the presence of a base such as sodium hydroxide to form an α,β-unsaturated ketone.

    Reduction: The α,β-unsaturated ketone is then reduced using a reducing agent like sodium borohydride to form the corresponding alcohol.

    Hydrolysis: The alcohol is hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride for converting the hydroxy group to a chloro group, followed by nucleophilic substitution with various nucleophiles.

Major Products Formed

    Oxidation: Formation of 2-cyclopentyl-2-oxo-2-phenylacetic acid.

    Reduction: Formation of 2-cyclopentyl-2-hydroxy-2-phenylethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboxylic acid groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl group may also contribute to hydrophobic interactions, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-phenylacetic acid: Lacks the cyclopentyl and hydroxy groups, making it less complex.

    Cyclopentylacetic acid: Lacks the phenyl and hydroxy groups, reducing its potential for diverse interactions.

    2-hydroxy-2-phenylacetic acid: Lacks the cyclopentyl group, affecting its steric properties.

Uniqueness

(S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid is unique due to the combination of its cyclopentyl, hydroxy, and phenyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-12(15)13(16,11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11,16H,4-5,8-9H2,(H,14,15)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLUEQCOAQCQLP-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=C2)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@](C2=CC=CC=C2)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64471-43-8
Record name alpha-Cyclopentylmandelic acid, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064471438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.-CYCLOPENTYLMANDELIC ACID, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3DQW44KMU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid
Reactant of Route 3
(S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid
Reactant of Route 4
Reactant of Route 4
(S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid
Reactant of Route 5
(S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid
Reactant of Route 6
(S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.